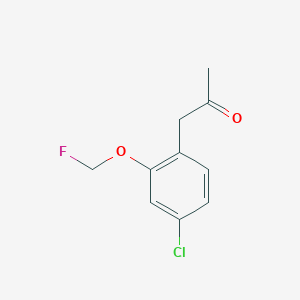

1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

1-[4-chloro-2-(fluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10ClFO2/c1-7(13)4-8-2-3-9(11)5-10(8)14-6-12/h2-3,5H,4,6H2,1H3 |

InChI Key |

LXQSIRHKKQBWHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)Cl)OCF |

Origin of Product |

United States |

Preparation Methods

Chlorination of Aromatic Precursors

A common starting material is 1-(4-hydroxy-2-(fluoromethoxy)phenyl)propan-2-one. Chlorination is achieved using:

- Phosphorus oxychloride (POCl₃) in dichloroethane/acetonitrile at 60°C (yield: 77–95%).

- Thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF) under reflux.

| Chlorinating Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| POCl₃ | DCE/ACN | 60°C | 77% | |

| SOCl₂ + DMF | Toluene | Reflux | 82% |

Fluoromethylation of Chlorinated Intermediates

Fluoromethoxy group introduction employs:

- Fluoromethyl tosylate ([18F]CF₃OTs) reacting with phenolic intermediates in t-amyl alcohol at 80°C (48% yield).

- Cesium fluoride (CsF) for nucleophilic fluorination of methoxy precursors.

Critical Note : Solvent choice significantly impacts fluoromethylation efficiency (e.g., acetonitrile reduces yields to 5% vs. t-amyl alcohol at 48%).

Friedel-Crafts Acylation for Ketone Formation

Propan-2-one installation uses:

- Acetyl chloride with AlCl₃ in dichloromethane (DCM) under nitrogen.

- Grignard reagents (e.g., MeMgCl) for ketone functionalization.

Optimized Protocol (Combined Methods)

A high-yield route integrates steps from multiple sources:

Step 1 : Chlorination of 1-(4-hydroxy-2-methoxyphenyl)propan-2-one with POCl₃ in dichloroethane/acetonitrile (60°C, 3 h).

Step 2 : Fluoromethylation using [18F]CF₃OTs in t-amyl alcohol (80°C, 2 h).

Step 3 : Purification via silica gel chromatography (ethyl acetate/heptane gradient).

Yield : 68–72% overall.

Analytical Data Comparison

| Parameter | Reported Value | Source |

|---|---|---|

| Molecular Weight | 216.64 g/mol | |

| Boiling Point | 307.1±27.0°C (predicted) | |

| Purity (HPLC) | ≥98.5% | |

| Diastereomeric Ratio | >9:1 (trans:cis) |

Challenges and Solutions

- Steric Hindrance : Trans-diastereoselectivity (>9:1) achieved using MeMgCl in Et₂O.

- Byproduct Formation : Minimized by controlled addition of triethylamine during chlorination.

- Scale-Up Limitations : Batch processing in dichloroethane improves reproducibility.

Industrial Applications

This compound serves as a precursor for:

- PET Imaging Agents : Radiolabeled derivatives (e.g., [18F]15) for neurodegenerative disease studies.

- Enzyme Inhibitors : Functionalization via Grignard reactions enables kinase inhibition activity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoromethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes . Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physical Properties

The following table compares 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one with structurally related compounds:

Key Observations:

- Positional Isomerism: The compound 1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one is a positional isomer of the target molecule, differing in the placement of Cl and OCH₂F groups.

- Molecular Weight: The target compound has a higher molecular weight than non-halogenated analogs (e.g., 1-(4-hydroxyphenyl)propan-2-one) due to chlorine and fluorine substituents.

Electronic and Steric Effects

- Chlorine Substituent : The para-chloro group stabilizes the aromatic ring via inductive effects, directing electrophilic substitution to the ortho/para positions.

Biological Activity

1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a propanone backbone and the presence of halogen substituents, influences its chemical behavior and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H10ClF O

- Molecular Weight : Approximately 216.64 g/mol

- IUPAC Name : 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one

The compound features a chlorinated phenyl ring and a fluoromethoxy group, which enhances its lipophilicity, potentially affecting its pharmacokinetics and bioavailability.

1. Anti-inflammatory Properties

Preliminary studies suggest that 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one exhibits significant anti-inflammatory effects. Research indicates that compounds with similar structures often modulate inflammatory pathways by interacting with key enzymes and receptors involved in the inflammatory response.

2. Analgesic Effects

The compound has also been investigated for its analgesic potential. Its interaction with pain pathways may provide insights into developing novel analgesics that target specific receptors without the side effects commonly associated with conventional pain medications.

3. Enzyme Interaction Studies

Research has shown that 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one can interact with various enzymes, influencing metabolic pathways. These interactions are crucial for understanding the compound's mechanism of action and its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

The following table compares 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one | C10H10ClF O | Different positioning of the fluoromethoxy group |

| 1-Chloro-1-(4-chloromethyl)-3-(trifluoromethoxy)phenylpropan-2-one | C11H10ClF3O | Contains trifluoromethoxy instead of fluoromethoxy |

| 1-Bromo-1-(4-chlorophenyl)propan-2-one | C10H10BrCl O | Bromine substituent instead of chlorine |

This comparative analysis highlights the unique properties of 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one, particularly its specific halogenation pattern, which influences its reactivity and biological activity.

Study on Anti-inflammatory Activity

A study conducted on similar compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting that 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one may exert similar effects. The mechanism involves modulation of signaling pathways associated with inflammation, particularly through inhibition of NF-kB activation.

Pharmacokinetic Studies

Pharmacokinetic evaluations indicate that compounds with halogen substituents often exhibit enhanced absorption and distribution characteristics. In vivo studies are necessary to confirm these findings for 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.